
(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H25FN4OS and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds structurally related to the chemical of interest, reveals their potential as novel antipsychotic agents. These compounds, characterized by their ability to reduce spontaneous locomotion in mice without causing ataxia, do not interact with dopamine receptors, distinguishing them from currently available antipsychotic drugs. Their pharmacological evaluation indicated that certain structural modifications, such as the presence of methyl groups and a 3-chloro substituent on the phenyl ring, enhanced activity. These findings suggest a unique mechanism of action for these compounds, potentially offering new therapeutic options for antipsychotic treatment without the dopaminergic side effects associated with current treatments (Wise et al., 1987).
Central Nervous System Depressants
Another study on novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones uncovered their central nervous system (CNS) depressant activity, with certain compounds displaying potential antipsychotic effects. The research highlighted compounds with significant activity against pentylenetetrazole-induced convulsions and identified others as potent CNS depressants, suggesting their utility in exploring new treatments for CNS disorders (Butler, Wise, & Dewald, 1984).
Synthesis and Biological Activity Screening
The synthesis and biological activity screening of fluoro-substituted pyrazolyl benzoxazoles, which share a similar fluorophenyl component with the compound of interest, demonstrate the potential for these compounds in medicinal chemistry. These compounds were synthesized and evaluated for their biological activities, underscoring the importance of structural analysis in the development of new pharmacological agents (Jadhav, Nikumbh, & Karale, 2015).
Generation of Structurally Diverse Libraries
Research involving the use of dimethylamino and thiophenyl components for generating structurally diverse compound libraries showcases the versatility of these molecular frameworks. These studies provide insights into the development of novel compounds with potential applications in drug discovery and chemical biology (Roman, 2013).
Propriétés
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4OS/c1-22(2)12-16-13-26-10-4-9-24(16)19(25)18-11-17(21-23(18)3)14-5-7-15(20)8-6-14/h5-8,11,16H,4,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHRVINJAFSKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCSCC3CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2464505.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2464508.png)
![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2464509.png)
![[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B2464510.png)
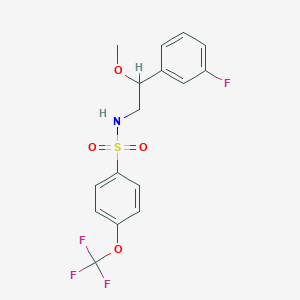
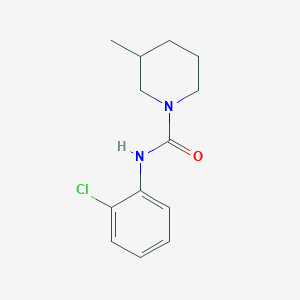
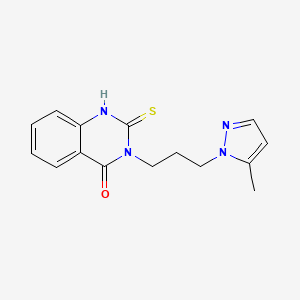
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2464515.png)
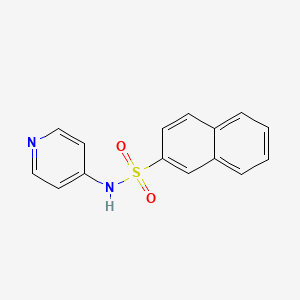
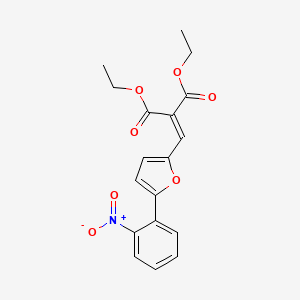

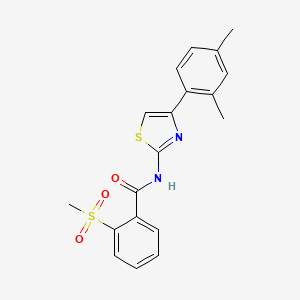
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2464527.png)
![N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide](/img/structure/B2464528.png)